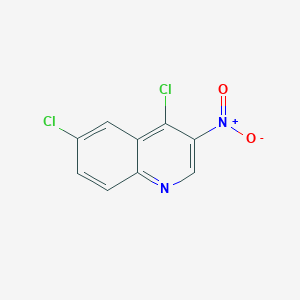
4,6-Dichloro-3-nitroquinoline
Overview
Description
4,6-Dichloro-3-nitroquinoline is a chemical compound with the CAS Number: 39487-85-9 . It has a molecular weight of 243.05 and is typically in the form of a powder .
Molecular Structure Analysis
The molecular formula of this compound is C9H4Cl2N2O2 . Its mono-isotopic mass is 241.964981 Da .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 118-120 degrees Celsius .Scientific Research Applications
Anticancer Agent Synthesis
4,6-Dichloro-3-nitroquinoline is involved in the synthesis of novel compounds with potential anticancer properties. Chauhan et al. (2015) report the microwave-assisted synthesis of novel derivatives using 2,4-dichloro-3-nitroquinoline, showing significant antiproliferative activity against various human cancer cell lines (Chauhan et al., 2015).
Corrosion Inhibition
A study by Lgaz et al. (2017) explores the corrosion inhibition properties of quinoline derivatives, including 2,6-dichloroquinoline-3-carbaldehyde, for mild steel in hydrochloric acid. This work combines electrochemical techniques with theoretical studies, demonstrating the effectiveness of these derivatives as corrosion inhibitors (Lgaz et al., 2017).
Enzyme Catalysis in Carcinogenesis
The enzyme catalysis role in carcinogenesis involving 4-nitroquinoline-1-oxide, a derivative of this compound, is examined by Sugimura et al. (1966). They focus on an enzyme converting this compound to a potentially more carcinogenic derivative, providing insights into the biochemical pathways of carcinogenesis (Sugimura et al., 1966).
Clastogenicity and Mutagenicity Studies
Research by Brüsehafer et al. (2015) investigates the clastogenicity (chromosome-breaking ability) of 4NQO, a derivative of this compound, in different cell types. This study is crucial for understanding the mutagenic and carcinogenic properties of these compounds (Brüsehafer et al., 2015).
Synthesis of Quinoline Derivatives
Research by Zhao et al. (2017) and Dyablo et al. (2015) involves the synthesis of quinoline derivatives, using this compound as a precursor or a related compound. These studies contribute to the development of new quinoline-based compounds with potential applications in various fields (Zhao et al., 2017) (Dyablo et al., 2015).
Chemical Carcinogenesis Models
Vitale-Cross et al. (2009) present a model of 4-nitroquinoline-1 oxide (4NQO)-induced oral carcinogenesis, extending knowledge on molecular-targeted prevention and treatment of oral cancer. This research highlights the importance of this compound derivatives in studying cancer mechanisms and therapies (Vitale-Cross et al., 2009).
Safety and Hazards
The safety information available indicates that 4,6-Dichloro-3-nitroquinoline is a substance that requires careful handling. It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . It is also advised to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
properties
IUPAC Name |
4,6-dichloro-3-nitroquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2N2O2/c10-5-1-2-7-6(3-5)9(11)8(4-12-7)13(14)15/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMIOKSCDLKEJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


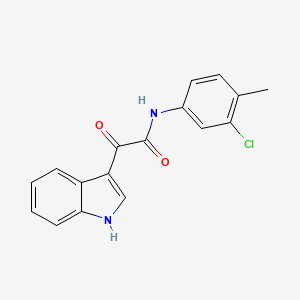
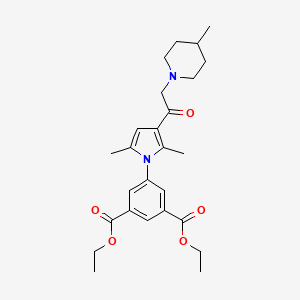

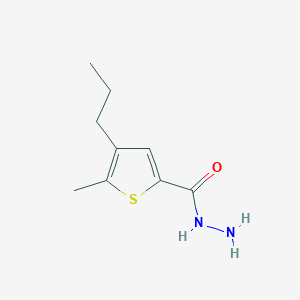
![6-(5-Fluoropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2450621.png)
![Ethyl 2-[2-(oxirane-2-carbonyl)-3,4-dihydro-1H-isoquinolin-3-yl]acetate](/img/structure/B2450623.png)
![1-((1-(1-(benzo[b]thiophene-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one](/img/structure/B2450624.png)
![2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2450626.png)
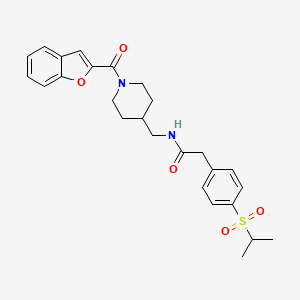


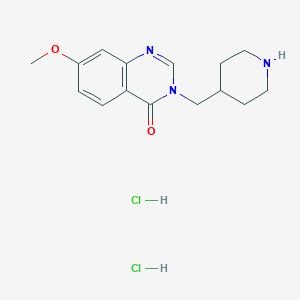

![rac-(3aR,6aS)-tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/no-structure.png)